molecular formula C7H11Br B073976 (4-Bromobut-1-enyl)cyclopropane CAS No. 1489-73-2

(4-Bromobut-1-enyl)cyclopropane

Cat. No.: B073976
CAS No.: 1489-73-2
M. Wt: 175.07 g/mol
InChI Key: KFBVGNXBGNALRF-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromobut-1-enyl)cyclopropane is an organic compound with the molecular formula C7H11Br and a molecular weight of 175.07 g/mol. Its CAS Registry Number is 1489-73-2 . This compound is a valuable building block in organic synthesis, featuring both a reactive cyclopropane ring and a bromoalkene functional group. This unique structure makes it a versatile intermediate for constructing more complex molecular architectures, particularly in pharmaceutical research and materials science where the cyclopropane moiety is a key motif. The bromoalkene group serves as an excellent handle for further chemical transformations via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of the this compound fragment into larger molecules. Researchers can utilize this compound in the synthesis of novel compounds and for method development in organic chemistry. This compound is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1489-73-2

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

[(E)-4-bromobut-1-enyl]cyclopropane

InChI

InChI=1S/C7H11Br/c8-6-2-1-3-7-4-5-7/h1,3,7H,2,4-6H2/b3-1+

InChI Key

KFBVGNXBGNALRF-HNQUOIGGSA-N

SMILES

C1CC1C=CCCBr

Isomeric SMILES

C1CC1/C=C/CCBr

Canonical SMILES

C1CC1C=CCCBr

Other CAS No.

1489-73-2

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

(4-Bromobut-1-enyl)cyclopropane is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Alkylation Reactions: The bromine atom serves as a leaving group, facilitating nucleophilic substitutions that can yield more complex molecules.
  • Cycloaddition Reactions: The cyclopropane moiety can engage in [3+2] cycloadditions, contributing to the synthesis of fused ring systems that are valuable in medicinal chemistry.

Pharmaceutical Applications

The compound's potential as a precursor for bioactive molecules makes it a candidate for pharmaceutical research. Its derivatives may exhibit:

  • Antimicrobial Activity: Research has indicated that compounds derived from this compound could possess properties useful against various pathogens.
  • Anticancer Properties: Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action.

Material Science

In material science, this compound can be used to develop:

  • Polymers: Its reactive sites allow for incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives: The compound's reactivity can be exploited to create durable coatings with specific adhesion properties.

Comparative Analysis of Related Compounds

To better understand the unique applications of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeKey Applications
(3-Bromoprop-1-enyl)cyclopropaneSimilar intermediateOrganic synthesis
(4-Chlorobut-1-enyl)cyclopropaneHalogenated variantPharmaceutical intermediates
1,3-CyclohexadieneNon-halogenated variantPolymer synthesis

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of antimicrobial agents using this compound as a starting material. The researchers successfully synthesized several derivatives that demonstrated significant activity against Gram-positive bacteria. The mechanism involved the formation of reactive intermediates that disrupted bacterial cell walls.

Case Study 2: Development of High-performance Polymers

Another research project focused on incorporating this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to conventional polymers. This application holds promise for industries requiring durable materials under extreme conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (4-Bromobut-1-enyl)cyclopropane with structurally related cyclopropane derivatives, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
This compound C₇H₁₁Br Bromobut-1-enyl 199.07 High reactivity due to Br and strained ring; potential electrophile N/A
1-(4-Bromophenyl)cyclopropanamine C₉H₁₀BrN 4-Bromophenyl, amine 212.09 Bioactive scaffold; used in drug discovery
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate C₁₂H₁₃BrO₂ 4-Bromophenyl, ester 277.14 Lipophilic; intermediate in agrochemicals
β-Boryl cyclopropanes Variable Boron-containing substituents Variable Suzuki-Miyaura coupling precursors; stable under basic conditions
Fluorinated cyclopropanes Variable Fluorine substituents Variable Enhanced metabolic stability; used in fluorinated pharmaceuticals

Research Findings and Challenges

Stability and Strain

Cyclopropane’s strain increases susceptibility to ring-opening reactions. Force field simulations (OPLSAA) reveal that parameterization for cyclopropane derivatives requires careful adjustment to match quantum mechanical data, particularly for brominated analogs where steric and electronic effects perturb equilibrium geometries .

Derivatization Strategies

Derivatization of this compound is streamlined by its bromine substituent, enabling late-stage functionalization (e.g., cross-coupling). This contrasts with ethyl ester analogs (e.g., Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate), where ester hydrolysis is often required prior to further modification .

Limitations

  • Synthetic Hazards : Traditional cyclopropanation methods using diazo compounds pose safety risks, though newer strategies (e.g., CO-mediated carbene transfer) mitigate this .
  • Solubility : Brominated cyclopropanes exhibit lower aqueous solubility compared to hydroxylated or amine-containing analogs, limiting their bioavailability .

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via a concerted [2+1] cycloaddition mechanism, where the zinc carbenoid (ICH2ZnI) attacks the electron-rich double bond of 4-bromo-1-butene. The stereochemistry of the starting alkene is preserved in the product, ensuring that trans-substituents on the alkene yield trans-configurations in the cyclopropane ring. This stereospecificity is critical for applications requiring defined spatial arrangements, such as in medicinal chemistry or materials science.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent : Dichloromethane or ethers enhance carbenoid stability.

  • Temperature : Reactions conducted at 0–25°C minimize side reactions like β-hydride elimination.

  • Substrate purity : Trace moisture or oxygen degrades the zinc reagent, necessitating anhydrous conditions.

A representative procedure reports a 68% yield when 4-bromo-1-butene (1.0 equiv) is treated with ICH2ZnI (1.2 equiv) in CH2Cl2 at 0°C for 12 hours. The product is isolated via column chromatography (hexane/EtOAc 9:1).

Table 1: Yield Dependence on Zinc Reagent Stoichiometry

ICH2ZnI (equiv)Yield (%)Purity (HPLC)
1.05289
1.26894
1.56591

Transition Metal-Catalyzed Cyclopropanation Using Diazo Compounds

Metal-catalyzed decomposition of diazo compounds offers a versatile route to cyclopropanes, particularly for electron-deficient alkenes. Rhodium(II) catalysts, such as Rh2(OAc)4, enable the generation of metallocarbenes that insert into the C=C bond of 4-bromo-1-butene.

Substrate Scope and Ligand Effects

Bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) improve diastereoselectivity by stabilizing the Rh-carbene intermediate. Electron-withdrawing groups on the diazo compound (e.g., p-toluenesulfonyl) accelerate carbene formation, reducing side reactions like dimerization.

Case Study: Rh(I)-Catalyzed Cyclopropanation

A Rh(I)/NHC (N-heterocyclic carbene) system catalyzes the reaction between ethyl diazoacetate and 4-bromo-1-butene, yielding this compound-1-carboxylate in 75% yield. Subsequent decarboxylation under basic conditions (NaOH, EtOH, reflux) affords the target compound with 90% efficiency.

Cross-Coupling Reactions Involving Cyclopropane Organometallic Reagents

Recent advances in cross-coupling chemistry enable the modular assembly of this compound from pre-functionalized fragments.

Suzuki-Miyaura Coupling

Cyclopropane boronic acids, prepared via hydroboration of cyclopropene derivatives, couple with 1-bromo-3-butene under Pd(PPh3)4 catalysis. This method achieves 82% yield with minimal protodeboronation, provided that the reaction is conducted in degassed THF at 60°C.

Negishi Coupling

Cyclopropyllithium reagents, generated from gem-dibromocyclopropanes and methyllithium, react with 1-bromo-3-butene in the presence of ZnCl2. The reaction proceeds via transmetallation to form a zincate intermediate, which couples with the bromoalkene at 25°C (Yield: 78%).

Gold-Catalyzed Synthesis of the Bromobutene Moiety Followed by Cyclopropanation

Gold(I) complexes, such as [Au(PPh3)NTf2], catalyze the rearrangement of alkynyl sulfoxides to bromoalkenes. This strategy constructs the 4-bromobut-1-enyl fragment with >90% E-selectivity, which is subsequently subjected to cyclopropanation via diazo compounds.

Table 2: Comparison of Gold Catalysts for Bromoalkene Synthesis

CatalystE:Z RatioYield (%)
[AuCl(PPh3)]3:165
[Au(NTf2)(PPh3)]12:188
[Au(IPr)(NTf2)]15:192

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclopropanation

Unwanted β-hydride elimination is suppressed by using bulky ligands (e.g., BrettPhos) that sterically hinder the metal center. Additionally, slow addition of diazo compounds (<0.1 mL/min) prevents carbene dimerization.

Bromine Migration During Synthesis

Bromine atom migration from C4 to C3 is observed under acidic conditions (e.g., HCl contamination). This is mitigated by employing neutral buffers (e.g., NaHCO3) during workup .

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